molecular formula C4H8ClF2N B6282060 2,2-difluorobut-3-en-1-amine hydrochloride CAS No. 108781-54-0

2,2-difluorobut-3-en-1-amine hydrochloride

Cat. No.: B6282060
CAS No.: 108781-54-0
M. Wt: 143.56 g/mol
InChI Key: UVJKPPSOWURRQT-UHFFFAOYSA-N
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Description

2,2-Difluorobut-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C4H8ClF2N It is a derivative of butenylamine, where two hydrogen atoms are replaced by fluorine atoms at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluorobut-3-en-1-amine hydrochloride typically involves the introduction of fluorine atoms into the butenylamine structure. One common method is the reaction of but-3-en-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to achieve high yield and purity of the product. The final product is often purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorobut-3-en-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutenyl oxides, while reduction may produce difluorobutenylamines.

Scientific Research Applications

2,2-Difluorobut-3-en-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-difluorobut-3-en-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluorocyclopropan-1-amine hydrochloride
  • 2,2-Difluorocyclopropylamine hydrochloride
  • 2,2-Difluorobutylamine hydrochloride

Uniqueness

2,2-Difluorobut-3-en-1-amine hydrochloride is unique due to its specific structure, which includes a double bond and two fluorine atoms at the second carbon position. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

108781-54-0

Molecular Formula

C4H8ClF2N

Molecular Weight

143.56 g/mol

IUPAC Name

2,2-difluorobut-3-en-1-amine;hydrochloride

InChI

InChI=1S/C4H7F2N.ClH/c1-2-4(5,6)3-7;/h2H,1,3,7H2;1H

InChI Key

UVJKPPSOWURRQT-UHFFFAOYSA-N

Canonical SMILES

C=CC(CN)(F)F.Cl

Purity

95

Origin of Product

United States

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